molecular formula C21H33O7P B162495 [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 682329-63-1

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Numéro de catalogue: B162495
Numéro CAS: 682329-63-1
Poids moléculaire: 428.5 g/mol
Clé InChI: PQNNIEWMPIULRS-PZIWEVEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural compound known for its potent inhibitory effects on protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes. It was first isolated from the culture broth of the microorganism Kitasatospora sp. This compound has garnered significant attention due to its potential anticancer properties and its ability to inhibit cell adhesion to the extracellular matrix, making it a promising candidate for anti-metastatic therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of cytostatin involves a convergent approach that relies on a key epoxide-opening reaction to join two stereotriad units. A single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition is crucial in this process. The synthetic route provides rapid access to the C4-C6 stereoisomers of the cytostatin lactone .

Industrial Production Methods

While specific industrial production methods for cytostatin are not extensively documented, the synthesis typically involves microbial fermentation using Kitasatospora sp. strains. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is essential to maximize the yield of cytostatin .

Analyse Des Réactions Chimiques

Types of Reactions

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cytostatin include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various cytostatin analogues with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein phosphatases and to develop new synthetic methodologies.

    Biology: Investigated for its role in cell adhesion, signal transduction, and cellular metabolism.

    Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting metastasis and inducing apoptosis in cancer cells.

Mécanisme D'action

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). It binds to the catalytic subunit of PP2A, preventing the dephosphorylation of serine and threonine residues on target proteins. This inhibition leads to the accumulation of phosphorylated proteins, which can disrupt various cellular processes, including cell adhesion, signal transduction, and apoptosis. The selective inhibition of PP2A by cytostatin is a key factor in its anticancer activity .

Comparaison Avec Des Composés Similaires

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is structurally related to other natural inhibitors of serine/threonine phosphatases, such as fostriecin and okadaic acid. These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological activities. For example:

    Fostriecin: Another potent PP2A inhibitor with promising anticancer activity. It has a similar lactone structure but differs in its side chains and functional groups.

    Okadaic acid: A marine toxin that inhibits both PP1 and PP2A. .

This compound’s unique structural features, such as its specific lactone moiety and side chains, contribute to its selectivity and potency as a PP2A inhibitor, distinguishing it from other similar compounds .

Activité Biologique

The compound [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate , commonly referred to as Cytostatin or a PP2A inhibitor (CAS 156856-30-3), has garnered significant interest in the field of medicinal chemistry due to its biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Cytostatin is characterized by a complex molecular structure that includes a tetradecatriene backbone and a dihydrogen phosphate group. Its molecular formula is C21H33O7PC_{21}H_{33}O_{7}P with a molecular weight of approximately 450.44 g/mol. The compound's structure facilitates interactions with various biological targets.

Antitumor Effects

Cytostatin has demonstrated potent antitumor activity through its ability to inhibit protein phosphatase 2A (PP2A). This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Notably:

  • Cell Adhesion Inhibition : Cytostatin inhibits the adhesion of B16 melanoma cells to extracellular matrix proteins such as laminin and collagen type IV in a dose-dependent manner but does not affect adhesion to fibronectin .
  • Cytotoxicity : In studies involving human cancer cell lines, Cytostatin exhibited significant cytotoxic effects:
    • IC50 values for Hep3B and HepG2 cells were reported at 27 ± 3 μg/mL and 30 ± 6 μg/mL respectively .
    • It also showed activity against Hela (IC50 = 40 ± 2 μg/mL) and A549 (IC50 = 52 ± 2 μg/mL) cell lines .

The primary mechanism by which Cytostatin exerts its biological effects revolves around the inhibition of PP2A. This enzyme plays a crucial role in regulating various cellular processes including cell cycle progression and apoptosis. By inhibiting PP2A:

  • Cell Cycle Arrest : Cytostatin induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by altering signaling cascades associated with survival and growth .

Case Studies

Several studies have investigated the biological activity of Cytostatin:

  • In Vitro Studies : Research has shown that treatment with Cytostatin leads to increased apoptosis in tumor cells as evidenced by flow cytometry assays measuring annexin V binding.
  • Metabolomic Profiling : A comprehensive study using untargeted metabolomics revealed that Cytostatin affects metabolic pathways associated with cell survival and proliferation .

Data Tables

The following table summarizes key findings regarding the cytotoxic activity of Cytostatin across different cancer cell lines:

Cell LineIC50 (μg/mL)Mechanism of Action
Hep3B27 ± 3PP2A inhibition leading to apoptosis
HepG230 ± 6Induction of G2/M phase arrest
Hela40 ± 2Increased apoptotic signaling
A54952 ± 2Modulation of survival pathways

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the stereochemical configuration of Cytostatin in synthetic preparations?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to analyze coupling constants and nuclear Overhauser effects (NOEs) for stereochemical assignments. For example, the configuration of the dihydropyran moiety (2S,3S) can be confirmed via NOE correlations between protons at C2 and C3 .
  • X-ray Crystallography : Resolve the crystal structure of purified Cytostatin or its derivatives (e.g., co-crystallized with PP2A) to unambiguously determine stereochemistry .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for chiral centers in the polyene chain (8Z,10Z,12E) .

Q. What in vitro assays are standard for quantifying PP2A inhibition by Cytostatin?

  • Methodology :

  • Phosphatase Activity Assay : Use p-nitrophenyl phosphate (pNPP) as a substrate. Measure hydrolysis rates at 405 nm in a buffer containing 20 mM Tris-HCl (pH 7.5), 1 mM MnCl2_2, and 0.1% β-mercaptoethanol. Include okadaic acid as a positive control .
  • IC50_{50} Determination : Perform dose-response curves (0.1–100 nM Cytostatin) with recombinant PP2A catalytic subunit (PP2Ac). Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50} values for Cytostatin across different PP2A isoforms?

  • Methodology :

  • Enzyme Source Standardization : Use homogeneous PP2A holoenzymes (e.g., PP2A-B55α vs. PP2A-B56γ) to account for regulatory subunit-dependent activity variations .
  • Assay Condition Optimization : Control buffer pH (7.0–7.5), ionic strength (50–150 mM NaCl), and reducing agents (e.g., 0.1–1 mM DTT) to minimize experimental variability .
  • Competitive Binding Studies : Compare Cytostatin’s binding affinity via surface plasmon resonance (SPR) with PP2A isoforms to validate kinetic differences .

Q. What strategies are effective for studying Cytostatin’s cellular uptake and intracellular distribution?

  • Methodology :

  • Radiolabeling : Synthesize 3H^{3}H- or 14C^{14}C-labeled Cytostatin and track uptake in HeLa or HEK293 cells using scintillation counting .
  • Fluorescent Tagging : Conjugate Cytostatin with BODIPY or Cy5 via a non-disruptive linker (e.g., PEG). Image subcellular localization via confocal microscopy, co-staining with organelle markers (e.g., Lysotracker) .
  • LC-MS Quantification : Extract intracellular Cytostatin using methanol:chloroform (2:1), then quantify via reverse-phase LC-MS/MS (ESI+ mode, m/z 600–800 range) .

Q. How does Cytostatin’s dihydropyran moiety influence PP2A binding specificity compared to other phosphatase inhibitors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model Cytostatin’s interaction with PP2Ac’s active site (PDB: 3FGA). Compare binding poses with okadaic acid and fostriecin .
  • Site-Directed Mutagenesis : Mutate PP2Ac residues (e.g., L309, Y265) predicted to contact the dihydropyran group. Measure inhibition kinetics (Ki_i) via stopped-flow fluorimetry .

Q. Synthesis and Stability

Q. What are critical steps in synthesizing the dihydropyran moiety of Cytostatin?

  • Methodology :

  • Asymmetric Catalysis : Use Evans’ oxazaborolidine catalyst for enantioselective formation of the (2S,3S)-dihydropyran ring .
  • Protecting Group Strategy : Temporarily protect the C7 hydroxyl with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during phosphorylation .

Q. How should researchers assess Cytostatin’s stability in aqueous buffers for long-term experiments?

  • Methodology :

  • Accelerated Degradation Studies : Incubate Cytostatin (1 mg/mL) in PBS (pH 7.4) at 4°C, 25°C, and 37°C. Monitor degradation via HPLC (C18 column, 220 nm) over 14 days .
  • pH Profiling : Test stability in buffers ranging from pH 5.0–9.0. Use LC-MS to identify hydrolysis products (e.g., free phosphate) .

Q. In Vivo and Mechanistic Studies

Q. What animal models are suitable for studying Cytostatin’s role in PP2A-regulated pathways?

  • Methodology :

  • Xenograft Models : Administer Cytostatin (0.1–1 mg/kg, IP) to nude mice bearing PP2A-dependent tumors (e.g., melanoma B16-F10). Monitor tumor growth via caliper measurements .
  • Knockout Models : Use PP2Ac-floxed mice crossed with Cre drivers (e.g., Alb-Cre for liver-specific deletion) to isolate tissue-specific effects .

Propriétés

IUPAC Name

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNIEWMPIULRS-PZIWEVEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.